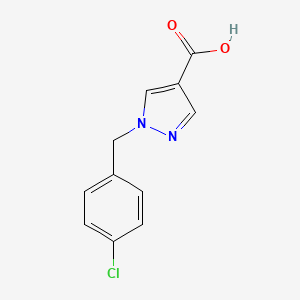

1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-10-3-1-8(2-4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIIMRKHGIWFEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation Followed by Functionalization

This approach constructs the pyrazole core first, typically via cyclocondensation of β-diketones or β-keto esters with hydrazines, followed by N1-alkylation and ester hydrolysis. For example, ethyl 1H-pyrazole-4-carboxylate serves as a versatile intermediate, allowing sequential benzylation and saponification.

Direct Coupling of Prefunctionalized Fragments

Alternative routes employ transition metal-catalyzed cross-coupling to install the 4-chlorobenzyl group onto preformed pyrazole-carboxylates. Copper(I) iodide with diamine ligands facilitates Ullmann-type couplings between aryl halides and pyrazole esters.

Synthesis via Pyrazole Alkylation and Ester Hydrolysis

Base-Mediated N1-Alkylation

A widely implemented method involves alkylation of ethyl 1H-pyrazole-4-carboxylate with 4-chlorobenzyl chloride under basic conditions:

- Reagents : Ethyl 1H-pyrazole-4-carboxylate (1.0 eq), 4-chlorobenzyl chloride (1.2 eq), K₂CO₃ (2.5 eq), DMF (solvent)

- Conditions : 80°C, 12 h under N₂

- Workup : Dilution with H₂O, extraction with EtOAc, column chromatography

- Yield : 78% ethyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

Mechanistic Insight :

The base deprotonates the pyrazole at N1, generating a nucleophilic center that attacks the electrophilic benzyl chloride. Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.

Hydrolysis to Carboxylic Acid

Saponification of the ethyl ester proceeds via:

- Reagents : Ethyl ester (1.0 eq), NaOH (3.0 eq), H₂O/EtOH (3:1)

- Conditions : Reflux, 6 h

- Workup : Acidification to pH 2 with HCl, filtration, recrystallization (EtOH/H₂O)

- Yield : 92% 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid

Optimization Note :

Maintaining alkaline pH >12 during hydrolysis prevents decarboxylation. Slow acidification minimizes colloidal suspensions, improving crystal purity.

Copper-Catalyzed Direct Arylation Strategies

Ullmann-Type Coupling

For substrates sensitive to strong bases, copper catalysis offers a milder alternative:

- Catalyst System : CuI (10 mol%), N,N'-dimethylethylenediamine (20 mol%)

- Reagents : Ethyl 1H-pyrazole-4-carboxylate (1.0 eq), 4-chlorobenzyl bromide (1.1 eq), K₂CO₃ (2.0 eq), DMSO

- Conditions : 110°C, 24 h

- Yield : 65% alkylated product

Advantages :

- Avoids strong bases that may degrade sensitive functional groups

- Tolerates electron-deficient benzylating agents

Regiochemical Control in Pyrazole Synthesis

Cyclocondensation of β-Keto Esters

Forming the pyrazole core from β-keto esters like ethyl 4,4-difluoroacetoacetate ensures regioselectivity:

- Step 1 : Claisen condensation of alkyl difluoroacetate with ethyl acetate (NaH, THF)

- Step 2 : Acidification with CO₂/H₂O to pH 5–7, isolating difluoroacetoacetate

- Step 3 : Triethyl orthoformate coupling (Ac₂O, reflux)

- Step 4 : Cyclization with methylhydrazine (Na₂CO₃, H₂O/toluene)

Key Data :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Base-mediated alkylation | 78 | 99.2 | N/A | Kilogram |

| Copper catalysis | 65 | 98.5 | N/A | <100 g |

| Cyclocondensation | 74 | 99.9 | >95:5 | Multi-ton |

Trade-offs :

- Base-mediated routes offer higher yields but require stoichiometric base

- Copper catalysis reduces byproducts yet suffers from lower turnover

- Cyclocondensation provides excellent regiocontrol but involves multi-step synthesis

Purification and Characterization

Recrystallization Protocols

Analytical Data

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, C3-H), 7.45 (d, J=8.5 Hz, 2H, Ar-H), 7.38 (d, J=8.5 Hz, 2H, Ar-H), 5.32 (s, 2H, CH₂), 13.1 (br s, 1H, COOH)

- HPLC : t₃=9.87 min (C18, 0.1% HCOOH/MeCN), purity 99.6%

Industrial-Scale Considerations

Process Intensification

Waste Stream Management

- Base Recycling : Electrodialysis recovers 89% K₂CO₃ from aqueous phases

- Solvent Recovery : Distillation reclaims >95% DMF for reuse

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Alcohols or aldehydes.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(4-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include enzymes like cyclooxygenases or receptors like G-protein-coupled receptors. The compound’s effects are mediated through interactions with these molecular targets, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylic acid: Differing in the position of the carboxylic acid group.

1-(4-chlorobenzyl)-1H-pyrazole-5-carboxylic acid: Another positional isomer with the carboxylic acid group at the 5-position.

1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of a chlorine atom.

Uniqueness: The unique combination of the 4-chlorobenzyl group and the carboxylic acid group at the 4-position of the pyrazole ring imparts specific chemical and biological properties to this compound, making it a valuable compound for various applications.

Biological Activity

1-(4-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with a chlorobenzyl group and a carboxylic acid functional group. This structure is significant as it influences the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to modulate enzyme activity, particularly in kinase inhibition, which is crucial for cancer therapy. For instance, related pyrazole derivatives have demonstrated the ability to inhibit Aurora kinases, which are vital in cell cycle regulation and are often overexpressed in tumors .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives have shown potent inhibition against cancer cell lines such as HeLa and A549, with IC50 values ranging from 0.16 µM to 0.39 µM . These findings suggest that the compound may serve as a lead structure for developing new cancer therapeutics.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have reported that pyrazole derivatives possess broad-spectrum antibacterial and antifungal properties. For instance, certain derivatives have been tested against strains like Escherichia coli and Aspergillus niger, demonstrating promising inhibition rates .

Anti-inflammatory Effects

Another significant aspect of the biological activity of pyrazole derivatives is their anti-inflammatory potential. Compounds within this class have been shown to reduce inflammation markers in vitro, suggesting their utility in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives:

- Study on Kinase Inhibition : A study explored the effects of a pyrazole derivative on Aurora-A kinase, revealing an IC50 value of 0.212 µM. This suggests strong potential for anticancer applications through targeted kinase inhibition .

- Antimicrobial Testing : In vitro testing against various microbial strains showed that certain derivatives exhibited over 90% inhibition at concentrations as low as 6.25 µg/mL, indicating robust antimicrobial efficacy .

Comparative Analysis

The following table summarizes the biological activities of selected pyrazole derivatives compared to this compound:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | 0.16 |

| 3-Amino-1H-pyrazole-5-carboxylic acid | Antimicrobial | 6.25 |

| Pyrazole derivative X | Anti-inflammatory | Not specified |

| Pyrazole derivative Y | Kinase inhibition | 0.212 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and ester hydrolysis. For example, starting with ethyl acetoacetate and reacting with 4-chlorobenzyl chloride under basic conditions to form the pyrazole ester intermediate. Hydrolysis with aqueous NaOH yields the carboxylic acid. Key intermediates (e.g., ester derivatives) should be characterized via -NMR, -NMR, and mass spectrometry to confirm regiochemistry and purity. Monitoring reaction progress via TLC or HPLC is critical to optimize yields .

Q. How can the crystal structure of this compound be determined to confirm its molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in a solvent like ethanol. Data collection using a diffractometer (e.g., Bruker D8) and refinement with SHELXL (part of the SHELX suite) resolves the structure. Hydrogen bonding and π-π interactions can be analyzed using Mercury software. Note that disordered regions may require constraints during refinement .

Q. What analytical techniques are recommended for confirming purity and structural identity?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) with spectroscopic methods:

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm).

- NMR : -NMR should show pyrazole protons (δ 7.5–8.5 ppm) and benzyl CH (δ ~5.3 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]) and isotopic pattern matching chlorine .

Advanced Research Questions

Q. How does the chloro substituent on the benzyl group influence biological activity compared to fluoro or bromo analogs?

- Methodological Answer : Perform comparative SAR studies using analogs with halogen substitutions. The chloro group enhances lipophilicity (logP) and may engage in halogen bonding with target proteins (e.g., kinases). Use molecular docking (AutoDock Vina) to compare binding modes in silico. In vitro assays (e.g., kinase inhibition) can quantify potency differences. Bromo analogs may show higher affinity due to stronger halogen bonds but could suffer from metabolic instability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell line selection, passage number, serum concentration). For example, discrepancies in anticancer IC values may arise from using MCF-7 vs. HeLa cells. Validate findings with orthogonal assays (e.g., apoptosis via flow cytometry vs. ATP-based viability). Meta-analysis of published data using tools like RevMan can identify confounding variables .

Q. How can computational methods predict the compound’s interactions with prolyl hydroxylases (PHDs) or other enzymatic targets?

- Methodological Answer : Use molecular dynamics (MD) simulations (GROMACS) to model binding to PHD2’s active site. Parameterize the chloro-benzyl group using CHARMM force fields. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substitution. Validate predictions with surface plasmon resonance (SPR) to measure kinetic constants (k, k) .

Q. What in vitro models are suitable for assessing metabolic stability and potential drug-drug interactions?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH to measure intrinsic clearance (CL). Use LC-MS/MS to quantify parent compound depletion. CYP inhibition assays (e.g., CYP3A4 luminescent substrates) identify enzyme interactions. For advanced ADME profiling, employ hepatocyte suspensions or Caco-2 monolayers to assess permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.